4-(Difluoromethyl)-6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
4-(Difluoromethyl)-6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a difluoromethyl group, a methylphenyl group, and a phenylpiperazinyl group attached to a pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide in the presence of a base.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst.
Attachment of the Phenylpiperazinyl Group: The phenylpiperazinyl group can be introduced through a nucleophilic substitution reaction using phenylpiperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylpiperazine in the presence of a suitable leaving group and base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol
Properties
Molecular Formula |
C22H22F2N4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C22H22F2N4/c1-16-7-9-17(10-8-16)19-15-20(21(23)24)26-22(25-19)28-13-11-27(12-14-28)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3 |
InChI Key |
DIGNWOGFTKTMED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C(F)F |
Origin of Product |
United States |
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